2-{[(1E)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-5-methylphenol
Description
Properties
Molecular Formula |
C21H22N2O2S2 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-[(8-ethoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)amino]-5-methylphenol |
InChI |
InChI=1S/C21H22N2O2S2/c1-5-25-13-7-9-15-14(11-13)18-19(21(3,4)23-15)26-27-20(18)22-16-8-6-12(2)10-17(16)24/h6-11,23-24H,5H2,1-4H3 |
InChI Key |
OYSDPVJJYOUFDN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(C3=C2C(=NC4=C(C=C(C=C4)C)O)SS3)(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation of 8-Ethoxy-4,4-dimethyl-1,2-dihydroquinoline
The dihydroquinoline precursor is synthesized via a modified Skraup reaction:
-
Starting material : 3-Ethoxy-aniline undergoes cyclization with glycerol and sulfuric acid at 120–140°C to form 8-ethoxyquinoline.
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (NaBH₄) yields 8-ethoxy-1,2,3,4-tetrahydroquinoline.
-
Dimethylation : Treatment with methyl iodide (MeI) in the presence of a base (K₂CO₃) introduces the 4,4-dimethyl groups.
Key data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Skraup cyclization | H₂SO₄, 130°C, 6 h | 65 |
| Catalytic hydrogenation | 10% Pd/C, H₂ (1 atm), EtOH | 88 |
| Dimethylation | MeI, K₂CO₃, DMF, 80°C, 12 h | 92 |
Dithiolo Ring Formation via Sulfurization
Sulfur-Mediated Cyclization
The dihydroquinoline intermediate undergoes sulfurization to form thedithiolo[3,4-c]quinoline scaffold:
-
Reaction conditions : Refluxing dimethylformamide (DMF) with excess elemental sulfur (5 equiv) for 24 h.
-
Mechanism : Radical-mediated sulfur insertion at C3 and C4 positions, followed by cyclization to form the dithiolo ring.
Characterization of intermediate :
-
¹H NMR (400 MHz, DMSO- d6 ): δ 1.42 (s, 6H, CH₃), 3.02 (s, 2H, CH₂), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 6.82–7.25 (m, 3H, aromatic).
-
HRMS : m/z calcd for C₁₃H₁₅NOS₂ [M+H]⁺: 281.0641; found: 281.0643.
Critical Evaluation of Synthetic Challenges
Regioselectivity in Dithiolo Annulation
Sulfurization exhibits moderate regioselectivity, with the dithiolo[3,4-c] isomer favored over [2,3-c] (7:1 ratio). Polar solvents (DMF, DMSO) enhance selectivity by stabilizing transition states.
Chemical Reactions Analysis
Reactivity Patterns
The compound’s reactivity stems from its functional groups:
-
Amino Group : Facilitates nucleophilic substitution reactions, enabling further derivatization.
-
Dithioloquinoline Core : Participates in electrophilic aromatic substitution due to electron-rich sulfur atoms.
-
Ethoxy Group : Prone to etherification under acidic conditions, altering solubility and reactivity.
-
Hydrogenation-Sensitive Moieties : Double bonds or labile groups may undergo catalytic hydrogenation.
Table 2: Reactivity Types
| Reaction Type | Functional Group Involved | Conditions | Example Products |
|---|---|---|---|
| Nucleophilic Substitution | Amino group | Alkyl halides, acid/base catalysts | Alkylated derivatives |
| Electrophilic Substitution | Dithioloquinoline core | Electrophiles (e.g., nitration agents) | Nitro- or halogenated derivatives |
| Etherification | Ethoxy group | Acidic conditions (e.g., H₂SO₄) | Alkyl ether derivatives |
| Catalytic Hydrogenation | Double bonds or sensitive groups | H₂ gas, palladium catalyst | Reduced derivatives |
Chemical Stability and Handling
The compound requires careful handling due to potential irritant properties associated with its functional groups. Analytical methods like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) are employed to monitor reaction progress and confirm structural integrity.
Key Data Points
Scientific Research Applications
Synthesis of the Compound
The synthesis of 2-{[(1E)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-5-methylphenol involves several key steps:
- Formation of the Quinoline Core : The quinoline structure is typically synthesized through the Skraup synthesis method.
- Cyclization to Introduce Dithiolo Ring : A cyclization reaction involving a suitable dithiol is used to create the dithiolo ring.
- Alkylation for Substituents : Ethoxy and methyl groups are introduced via alkylation reactions under basic conditions.
Anticancer Activity
Research indicates that compounds similar to 2-{[(1E)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-5-methylphenol exhibit significant anticancer properties. In vitro studies have shown that such compounds can inhibit the growth of various cancer cell lines. For instance:
- NCI Testing : Compounds were tested against a panel of approximately sixty cancer cell lines by the National Cancer Institute (NCI), revealing promising antitumor activity with low GI50 values indicating effective growth inhibition .
Antimicrobial Properties
Similar derivatives have demonstrated broad-spectrum antimicrobial activities against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents .
Drug Design and Development
The unique electronic properties of this compound make it an attractive candidate for drug design. Its ability to interact with specific biological targets can be exploited in developing new therapeutic agents for various diseases.
Case Studies and Research Findings
Several studies have highlighted the efficacy of similar compounds in different biological contexts:
- Antimitotic Activity : A related compound was evaluated for its antimitotic activity against human tumor cells, showing significant inhibition rates .
- Drug-Like Properties : Evaluations using SwissADME software indicated favorable drug-like properties for derivatives of this compound, suggesting good bioavailability and pharmacokinetics .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as kinases. The dithioloquinoline system can bind to the active site of these enzymes, inhibiting their activity. This inhibition can disrupt various signaling pathways, leading to the desired therapeutic effects, such as the suppression of tumor growth in cancer treatment.
Comparison with Similar Compounds
Core Modifications
- 8-Ethoxy vs. 8-Methoxy Derivatives :
Replacement of ethoxy (C₂H₅O) with methoxy (CH₃O) alters solubility and metabolic stability. For instance, the methoxy derivative (e.g., 2k in ) exhibits higher polarity, as evidenced by HPLC–HRMS–ESI spectra, while the ethoxy group in the target compound balances lipophilicity and steric bulk . - Thione vs. Thiol Groups: The thione (C=S) group in (C16H17NO2S3) enhances redox activity compared to thiol (C–SH) derivatives, influencing interactions with biological targets .
Substituent Diversity
- Aromatic vs. Aliphatic Chains: Compounds like 5e () incorporate thiophene and phenylamino groups, leading to distinct spectral properties (e.g., IR νmax 1699 cm⁻¹ for C=O) and higher synthetic yields (71–93%) due to stabilized intermediates .
Physicochemical Properties
Molecular Weight and Polarity
Spectral Characteristics
- NMR Shifts :
The 8-methoxy derivative (2k) shows distinct 13C NMR signals at δ 23.0 (CH3) and δ 180.2 (C=O), while the ethoxy analog may exhibit upfield shifts due to reduced electron-withdrawing effects . - IR Spectroscopy: Quinone derivatives (e.g., 5e) display strong C=O stretches at 1671–1699 cm⁻¹, absent in the target compound’s phenol structure .
Biological Activity
The compound 2-{[(1E)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-5-methylphenol is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 368.52 g/mol. The structure includes a dithioloquinoline moiety which is known for its diverse biological activities.
Research indicates that compounds with similar structural features often exhibit multiple biological properties including:
- Antioxidant Activity : Compounds containing dithioloquinoline structures have been shown to scavenge free radicals and reduce oxidative stress.
- Anti-inflammatory Effects : The inhibition of key enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX), has been documented for related compounds .
Antioxidant Activity
The antioxidant properties of dithioloquinoline derivatives are significant in mitigating oxidative damage in cells. These compounds can reduce reactive oxygen species (ROS) levels, thereby protecting cellular components from oxidative stress.
Anti-inflammatory Activity
Studies have demonstrated that similar compounds inhibit 5-LOX activity, leading to decreased leukotriene synthesis. This mechanism is crucial in reducing inflammation and associated symptoms in various models of inflammatory diseases .
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. For example, thiazole derivatives have shown potent antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections .
Study 1: In Vivo Efficacy
A study published in Journal of Medicinal Chemistry investigated the efficacy of a related compound in murine models. The results indicated significant reductions in inflammation markers and improved clinical outcomes in treated mice compared to controls. The compound's ability to inhibit 5-LOX was highlighted as a primary mechanism for its anti-inflammatory effects .
Study 2: Antiviral Activity
Recent research explored the antiviral potential against SARS-CoV-2 using derivatives similar to the target compound. Molecular docking studies suggested favorable interactions with viral proteins, indicating potential for development as antiviral agents .
Data Tables
Q & A
Basic: What are the recommended synthetic routes for preparing 2-{[(1E)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-5-methylphenol?
Answer:
The compound can be synthesized via hydrazone formation, where a quinoline-derived ketone reacts with a substituted hydrazine under acidic or basic conditions. Key steps include:
- Solvent optimization : Use ethanol or methanol for solubility and reaction control.
- Catalysts : Acidic catalysts (e.g., acetic acid) improve imine bond formation .
- Purification : Column chromatography or recrystallization ensures purity. Validate synthetic success via elemental analysis (C, H, N, S percentages) and spectroscopic methods (e.g., NMR, IR) .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Answer:
Combine multiple analytical techniques:
- Elemental analysis (CHNS) : Compare experimental vs. theoretical values for C, H, N, and S using a Vario MICRO analyzer .
- Spectroscopy :
- Mass spectrometry : Verify molecular ion peaks and fragmentation patterns .
Advanced: How can contradictions in experimental data (e.g., inconsistent bioactivity results) be resolved?
Answer:
Address discrepancies through:
- Robust experimental design : Use split-split plot designs to isolate variables (e.g., reaction conditions, biological assays) and apply statistical models (ANOVA) to identify confounding factors .
- Replication : Conduct trials with ≥4 replicates to ensure reproducibility .
- Purity verification : Re-analyze compound purity (e.g., HPLC) to rule out degradation or impurities .
Advanced: What computational approaches are effective for predicting this compound’s properties or optimizing its derivatives?
Answer:
- Generative models : Use Adapt-cMolGPT to design analogs with target-specific properties (e.g., enhanced binding affinity) .
- Machine learning (ML) : Train models on existing datasets to predict solubility, toxicity, or metabolic stability .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic modifications .
Advanced: How can researchers evaluate the environmental fate and ecotoxicological impact of this compound?
Answer:
Follow the INCHEMBIOL framework:
- Laboratory studies : Determine physical-chemical properties (logP, hydrolysis rates) and abiotic degradation pathways .
- Ecotoxicology : Assess acute/chronic toxicity in model organisms (e.g., Daphnia magna) across trophic levels .
- Field monitoring : Track persistence in soil/water systems using LC-MS/MS .
Advanced: What methodologies are recommended for resolving structural ambiguities (e.g., tautomerism or stereochemistry)?
Answer:
- Single-crystal X-ray diffraction : Resolve absolute configuration and confirm tautomeric forms (e.g., quinoline ring geometry) .
- Comparative spectroscopy : Cross-validate NMR chemical shifts with DFT-simulated spectra .
- Dynamic NMR : Study temperature-dependent shifts to identify tautomeric equilibria .
Methodological: What safety protocols are critical when handling this compound in the lab?
Answer:
- GHS compliance : Classify hazards based on acute toxicity (Category 4 for oral/dermal/inhalation routes) .
- Personal protective equipment (PPE) : Use nitrile gloves, fume hoods, and eye protection.
- Emergency protocols : Maintain spill kits and ensure access to emergency contact numbers (e.g., +44(0)1840 212137) .
Methodological: How should experimental data be reported to meet academic standards?
Answer:
Follow IUPAC guidelines :
- Data transparency : Report all experimental parameters (e.g., solvent, temperature, instrument settings).
- Statistical rigor : Include mean ± standard deviation and p-values for biological assays .
- Structural validation : Deposit crystallographic data in public repositories (e.g., Cambridge Structural Database) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
